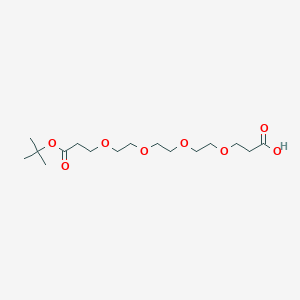

Acid-PEG4-t-butyl ester

描述

Acid-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is commonly used as a PEG linker in bioconjugation reactions due to its hydrophilic properties, which increase solubility in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions: Acid-PEG4-t-butyl ester is synthesized by reacting a PEG derivative with a t-butyl ester group at one end and a carboxylic acid group at the other end. The reaction typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: Acid-PEG4-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds

Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxylic acid

Common Reagents and Conditions:

Activators: EDC, HATU, or DCC (dicyclohexylcarbodiimide) are commonly used to activate the carboxylic acid group for amide bond formation

Deprotection Agents: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the t-butyl protecting group.

Major Products Formed:

Amide Bonds: Formed by reacting the terminal carboxylic acid with primary amines

Free Carboxylic Acid: Obtained after deprotection of the t-butyl group

科学研究应用

Bioconjugation

Acid-PEG4-t-butyl ester is primarily utilized in bioconjugation processes, where it acts as a linker molecule. The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form stable amide bonds. This property is crucial for attaching various biomolecules, including proteins and peptides, to create conjugates that can be used in therapeutic applications .

Drug Delivery Systems

The incorporation of PEG in this compound enhances the solubility of poorly soluble drugs. This is particularly beneficial for formulations that require improved bioavailability. The hydrophilic nature of PEG allows for better dispersion in biological fluids, facilitating cellular uptake and distribution .

Stability and Controlled Release

The t-butyl protecting group serves as a temporary stabilizing feature that can be removed under acidic conditions. This controlled release mechanism allows for the gradual exposure of the active carboxylic acid group, enabling sequential conjugation steps or targeted drug release profiles, which are essential in designing prodrugs or targeted therapies .

Comparative Analysis with Related Compounds

To highlight the unique features of this compound, a comparison with similar compounds is provided:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methylamino-PEG4-t-butyl ester | Contains a methylamino group | More reactive due to the amino functionality |

| Hydroxy-PEG4-t-butyl ester | Hydroxyl functional group instead of amino | Different reactivity profile |

| Amino-PEG4-t-butyl ester | Similar PEG chain with an amino group | Lacks the methylamine functionality |

| Methyl-PEG4-t-butyl ester | Contains only a methyl group | Less reactive than methylamino derivative |

This compound stands out due to its balance of hydrophilicity and reactivity, making it particularly useful in drug delivery applications compared to its counterparts .

Case Study 1: Conjugation for Antibody-Drug Conjugates (ADCs)

In recent studies, this compound has been employed as a linker in antibody-drug conjugates (ADCs). The terminal carboxylic acid was successfully conjugated to an antibody via EDC-mediated coupling, resulting in enhanced therapeutic efficacy against specific cancer cell lines. The PEG spacer improved solubility and reduced immunogenicity, leading to better pharmacokinetic profiles .

Case Study 2: PROTAC Development

Another innovative application involves the development of PROTACs (Proteolysis Targeting Chimeras). This compound was utilized as a linker connecting a ligand targeting specific proteins to an E3 ubiquitin ligase recruiter. This configuration allowed for selective degradation of unwanted proteins within cells, showcasing its potential in targeted cancer therapies .

作用机制

The mechanism of action of Acid-PEG4-t-butyl ester involves its ability to form stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the modification of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization .

相似化合物的比较

Amino-PEG4-t-butyl ester: Contains an amino group with a t-butyl protected carboxyl group.

Amino-dPEG4-t-butyl ester: A PEG modification reagent with a primary amino group and a t-butyl ester of a propionic acid group.

Uniqueness: Acid-PEG4-t-butyl ester is unique due to its combination of a t-butyl protected carboxyl group and a terminal carboxylic acid, making it highly versatile for bioconjugation and organic synthesis applications .

生物活性

Acid-PEG4-t-butyl ester is a specialized compound that combines the properties of polyethylene glycol (PEG) with a t-butyl protected carboxylic acid group. This unique structure imparts significant biological activity, making it a valuable tool in various fields, particularly in drug delivery and bioconjugation.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C16H30O8

- Molecular Weight: 350.4 g/mol

- CAS Number: 1835759-85-7

- Functional Groups: Carboxylic acid, t-butyl protected carboxyl group

The t-butyl group serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under mild acidic conditions. This feature allows for further conjugation with biomolecules, enhancing the versatility of this compound in biological applications .

This compound primarily functions as a linker molecule, facilitating the conjugation of biomolecules through click chemistry reactions. The azide group (if present) allows for efficient coupling with alkyne-bearing compounds, forming stable triazole linkages. This reaction is pivotal in bioconjugation processes, enabling the attachment of proteins, nucleic acids, and other therapeutic agents to various substrates .

Biological Applications

- Drug Delivery Systems:

- Bioconjugation:

- Imaging and Functional Studies:

Table 1: Summary of Biological Activities

Case Study: Cancer Cell Inhibition

A study evaluated the efficacy of various esters, including those derived from this compound, on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). The results indicated that these compounds could suppress cell growth effectively but were less potent than established treatments like tamoxifen or olaparib. This suggests potential for further development as therapeutic agents targeting cancer cells .

属性

IUPAC Name |

3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMHKDZTUDTSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162928 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835759-85-7 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。